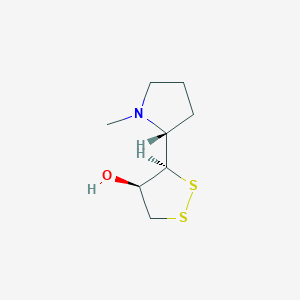
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol, also known as MPD, is a chiral compound that has been widely studied for its potential applications in various scientific fields. MPD consists of a dithiolane ring with a pyrrolidine substituent and a hydroxyl group, making it a versatile molecule for various chemical reactions.
Scientific Research Applications
Neuroprotective Effects
The compound has been studied for its potential neuroprotective effects. A research study found that aminopyrrolidine-2R,4R-dicarboxylated, a similar compound, acts as a potent and selective agonist of metabotropic glutamate receptor subtypes mGlu2 and -3, which can protect neurons against excitotoxic degeneration (Battaglia et al., 1998).
Glycosidase Inhibition
Derivatives of the compound have shown inhibitory activities toward various glycosidases. Specifically, some derivatives have demonstrated selective inhibition of alpha-mannosidase, which is significant for understanding and potentially treating various biological processes (Popowycz et al., 2001).
Synthetic Chemistry Applications
The compound has been used in synthetic chemistry for the preparation of various bioactive molecules. For example, its derivatives have been synthesized for the selective preparation of neuronal nitric oxide synthase inhibitors (Xue et al., 2009).
properties
CAS RN |
121702-91-8 |
|---|---|
Product Name |
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol |
Molecular Formula |
C8H15NOS2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
(3R,4R)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
InChI |
InChI=1S/C8H15NOS2/c1-9-4-2-3-6(9)8-7(10)5-11-12-8/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m1/s1 |
InChI Key |
BHJXMJSQJLEOMC-BWZBUEFSSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1[C@@H]2[C@@H](CSS2)O |
SMILES |
CN1CCCC1C2C(CSS2)O |
Canonical SMILES |
CN1CCCC1C2C(CSS2)O |
Other CAS RN |
121702-91-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
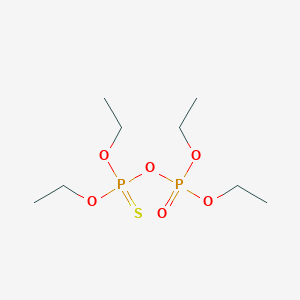
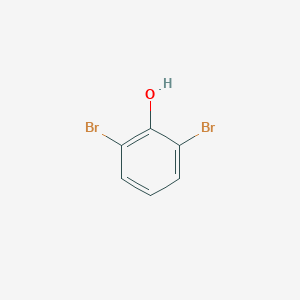
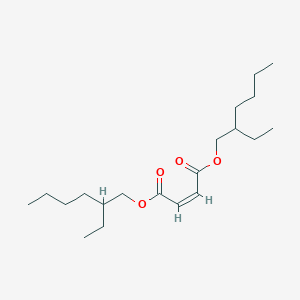
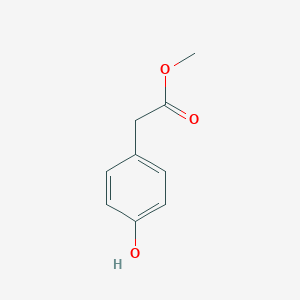
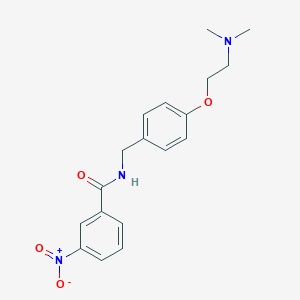
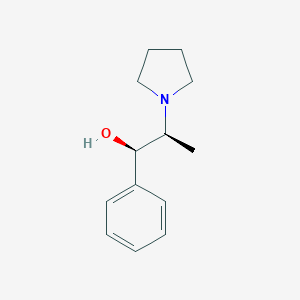
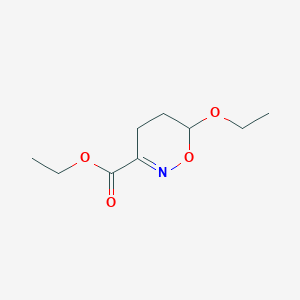
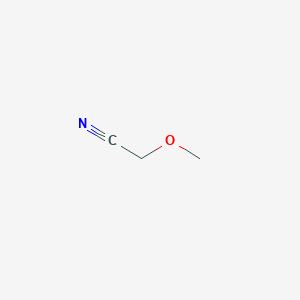
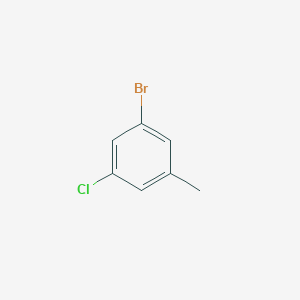
![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)
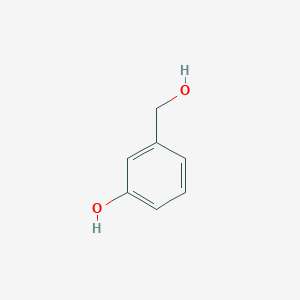
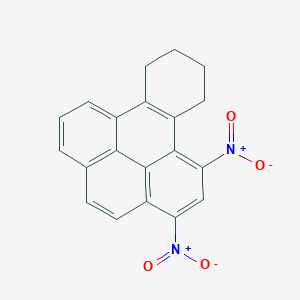
![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)